molecular formula C5H6F3NO B1304622 2-Hydroxy-2-(trifluoromethyl)butanenitrile CAS No. 203302-91-4

2-Hydroxy-2-(trifluoromethyl)butanenitrile

Cat. No.: B1304622
CAS No.: 203302-91-4
M. Wt: 153.1 g/mol
InChI Key: MFDZRGPBIWWYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(trifluoromethyl)butanenitrile is an organic compound with the molecular formula C₅H₆F₃NO It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(trifluoromethyl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-(trifluoromethyl)butanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for the efficient and scalable production of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(trifluoromethyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(trifluoromethyl)butanenitrile.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed:

    Oxidation: 2-oxo-2-(trifluoromethyl)butanenitrile.

    Reduction: 2-amino-2-(trifluoromethyl)butanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(trifluoromethyl)butanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into its potential as a precursor for drug development, especially in the design of molecules with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)butanenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

    2-Hydroxy-2-(trifluoromethyl)propionitrile: Similar structure but with a shorter carbon chain.

    2-Hydroxy-2-(difluoromethyl)butanenitrile: Contains a difluoromethyl group instead of a trifluoromethyl group.

    2-Hydroxy-2-(trifluoromethyl)pentanenitrile: Similar structure but with a longer carbon chain.

Uniqueness: 2-Hydroxy-2-(trifluoromethyl)butanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles.

Properties

IUPAC Name

2-hydroxy-2-(trifluoromethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-2-4(10,3-9)5(6,7)8/h10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDZRGPBIWWYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380361
Record name 1,1,1-Trifluoro-2-butanone cyanohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-91-4
Record name 2-Hydroxy-2-(trifluoromethyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-butanone cyanohydrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(trifluoromethyl)butanenitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-(trifluoromethyl)butanenitrile
Reactant of Route 3
2-Hydroxy-2-(trifluoromethyl)butanenitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-2-(trifluoromethyl)butanenitrile
Reactant of Route 5
2-Hydroxy-2-(trifluoromethyl)butanenitrile
Reactant of Route 6
2-Hydroxy-2-(trifluoromethyl)butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.